An In-depth Technical Guide to DBCO-NHCO-PEG5-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-NHCO-PEG5-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG5-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information to effectively utilize this reagent in their work. This guide covers the core properties of the molecule, detailed experimental protocols for its application in bioconjugation, and a summary of relevant quantitative data.
Introduction to DBCO-NHCO-PEG5-NHS Ester
DBCO-NHCO-PEG5-NHS ester is a versatile crosslinking reagent that plays a crucial role in the field of bioconjugation. Its unique structure incorporates three key components:
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A Dibenzocyclooctyne (DBCO) group: This moiety is at the heart of copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific and efficient conjugation to azide-containing molecules without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is favored for its rapid kinetics and stability in aqueous environments.
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A Polyethylene Glycol (PEG) spacer (PEG5): The five-unit PEG linker is hydrophilic, which imparts increased water solubility to the crosslinker and the resulting conjugate. This property is particularly beneficial in preventing the aggregation of labeled proteins and other biomolecules in solution. The PEG spacer also provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[1]
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An N-hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, or amine-modified oligonucleotides.[2] The reaction forms a stable amide bond.[1]
The combination of these functionalities makes DBCO-NHCO-PEG5-NHS ester an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of complex biomolecular assemblies for diagnostic and therapeutic purposes.[1][3] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of DBCO-NHCO-PEG5-NHS ester is provided in the table below.
| Property | Value | References |
| Chemical Formula | C₃₆H₄₃N₃O₁₁ | [5][6] |
| Molecular Weight | 693.74 g/mol | [4][6] |
| CAS Number | 1378531-80-6 | [5][6] |
| Appearance | Viscous oil or amorphous solid | [6] |
| Purity | Typically >95% (by HPLC) | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [6] |
| Storage Conditions | Store at -20°C, desiccated. | [6] |
Handling and Storage Precautions:
-
Moisture Sensitivity: NHS esters are susceptible to hydrolysis. It is crucial to handle the reagent in a dry environment and to use anhydrous solvents for preparing stock solutions.[7] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Stock Solution Stability: While the solid form is stable for over a year at -20°C, stock solutions in anhydrous DMSO or DMF should be used within 2-3 months when stored at -20°C.[8]
-
Safety: DBCO-NHCO-PEG5-NHS ester is not classified as a hazardous substance. However, standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, and safety glasses.[9] Avoid inhalation and contact with skin and eyes.[9] In case of contact, wash the affected area with copious amounts of water.[9]
Experimental Protocols
This section provides detailed methodologies for common applications of DBCO-NHCO-PEG5-NHS ester.
Antibody Labeling with DBCO-NHCO-PEG5-NHS Ester
This protocol describes the conjugation of the DBCO linker to an antibody via its primary amine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
DBCO-NHCO-PEG5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like bovine serum albumin (BSA). If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.[10]
-
-
DBCO-NHCO-PEG5-NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHCO-PEG5-NHS ester in anhydrous DMSO.[8]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the 10 mM DBCO-NHCO-PEG5-NHS ester stock solution to the antibody solution.[11] The final concentration of DMSO should not exceed 10-20% (v/v) to maintain antibody integrity.[8][12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][13]
-
-
Quenching:
-
Purification:
-
Remove the excess, unreacted DBCO-NHCO-PEG5-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[13]
-
-
Characterization (Optional):
Oligonucleotide Labeling with DBCO-NHCO-PEG5-NHS Ester
This protocol outlines the conjugation of the DBCO linker to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9)[16]
-
DBCO-NHCO-PEG5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[7]
-
-
DBCO-NHCO-PEG5-NHS Ester Stock Solution Preparation:
-
Freshly prepare a 10 mg/mL solution of DBCO-NHCO-PEG5-NHS ester in anhydrous DMF or DMSO.[16]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the DBCO-labeled oligonucleotide to remove unreacted DBCO-NHCO-PEG5-NHS ester and the NHS byproduct. For the highest purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[7] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amine-modified oligonucleotide.[7] Alternatively, a desalting column can be used for purification.[16]
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioconjugation reactions involving DBCO-NHCO-PEG5-NHS ester.
Table 1: Recommended Reaction Parameters for Antibody Labeling
| Parameter | Recommended Value | References |
| Molar Excess of DBCO-NHS Ester to Antibody | 10-30 fold | [8][11][13] |
| Antibody Concentration | 1-5 mg/mL | [10] |
| Reaction pH | 7.2 - 9.0 | [6] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [10][13] |
| Quenching Agent Concentration | 50-100 mM Tris-HCl | [13] |
Table 2: Recommended Reaction Parameters for Oligonucleotide Labeling
| Parameter | Recommended Value | References |
| Molar Excess of DBCO-NHS Ester to Oligonucleotide | 5-10 fold | [17] |
| Oligonucleotide Concentration | 1-5 mM | [7] |
| Reaction pH | 8.5 - 9.0 | [16] |
| Reaction Time | 2 hours to overnight at room temperature | [16] |
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway involving molecules conjugated with DBCO-NHCO-PEG5-NHS ester.
Experimental Workflow for Antibody-Oligonucleotide Conjugation
Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Conclusion
DBCO-NHCO-PEG5-NHS ester is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combining the specificity of copper-free click chemistry with the efficiency of amine labeling, makes it an invaluable reagent for the construction of complex bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility and stability of the resulting products. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently and effectively incorporate DBCO-NHCO-PEG5-NHS ester into their experimental designs to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental biological studies.
References
- 1. DBCO-NH-PEG5-NHS ester | CAS:1378531-80-6 | AxisPharm [axispharm.com]
- 2. DBCO-NHCO-PEG5-NHS ester, 1378531-80-6 | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
